molecular formula C20H36Cl2OSi2 B1592009 1,1,3,3-Tetracyclopentyldichlorodisiloxane CAS No. 865811-56-9

1,1,3,3-Tetracyclopentyldichlorodisiloxane

Cat. No. B1592009
CAS RN: 865811-56-9
M. Wt: 419.6 g/mol
InChI Key: CSXBFXZXTMXDJZ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetracyclopentyldichlorodisiloxane is a chemical compound with the molecular formula C20H36Cl2OSi2 and a molecular weight of 419.58 . It is used as a chemical intermediate .


Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetracyclopentyldichlorodisiloxane consists of two silicon atoms, two chlorine atoms, one oxygen atom, and twenty carbon atoms along with thirty-six hydrogen atoms .


Physical And Chemical Properties Analysis

1,1,3,3-Tetracyclopentyldichlorodisiloxane has a boiling point of 220°C at 1mm pressure. It has a density of 1.087 g/cm³ and a refractive index of 1.5098 .

Scientific Research Applications

Silylation Reagent in Nucleoside Protection

1,1,3,3-Tetracyclopentyldichlorodisiloxane: is utilized as a silylating agent for the protection of hydroxy functions in ribonucleosides. This is particularly important for the simultaneous protection of 3′- and 5′-hydroxy groups, which are pivotal in the synthesis of nucleotide chains .

Analysis of Base Pairing in Nucleotides

The compound plays a crucial role in the study of Watson-Crick and Hoogstein base pairing in nucleotides. Understanding these interactions is fundamental to the field of molecular genetics and the study of DNA structure .

Ribavirin Chemical Delivery Systems

It is employed in the formation of ribavirin chemical delivery systems . These systems are designed to enhance the delivery and efficacy of ribavirin, which is an antiviral medication used to treat a variety of infections .

Protecting Group Reagent for Polyhydroxy Compounds

The compound serves as a protecting group reagent for open-chain polyhydroxy compounds. Protecting groups are essential in synthetic chemistry to prevent certain reactions that might occur at reactive sites .

Preparation of Cyclic Bridged Peptides

1,1,3,3-Tetracyclopentyldichlorodisiloxane: is involved in the preparation of cyclic bridged peptides. These peptides have applications in drug discovery and the development of new therapeutic agents .

Solubility Enhancement in Organic Solvents

Due to its chemical structure, the compound is miscible with various organic solvents such as dimethylformamide , hexane , ethyl acetate , chloroform , and dichloromethane . This property is beneficial in facilitating reactions that require a specific solvent environment .

Incompatibility with Strong Oxidizing Agents and Water

The compound’s reactivity profile indicates that it is incompatible with strong oxidizing agents and water. This information is crucial for handling and storage, ensuring safety in laboratory settings .

Refractive Index and Physical Properties

The refractive index of 1,1,3,3-Tetracyclopentyldichlorodisiloxane is reported to be 1.4525-1.4575 at 20°C. Knowledge of its physical properties, such as refractive index, is important for applications in materials science .

Safety and Hazards

1,1,3,3-Tetracyclopentyldichlorodisiloxane is classified as a skin corrosive/irritant and can cause serious eye damage. It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should not be inhaled and hands should be washed thoroughly after handling . It reacts violently with water and may form hydrogen chloride by reaction with water and moisture in air .

properties

IUPAC Name

chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXBFXZXTMXDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617186
Record name 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetracyclopentyldichlorodisiloxane

CAS RN

865811-56-9
Record name 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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